N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide
Description
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide is a complex organic compound with a unique structure that combines carbazole, hydroxypropyl, and benzenesulfonamide moieties
Properties
Molecular Formula |
C29H27ClN2O3S |
|---|---|
Molecular Weight |
519.1 g/mol |
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-4-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C29H27ClN2O3S/c1-20-11-16-27(21(2)17-20)32(36(34,35)24-14-12-22(30)13-15-24)19-23(33)18-31-28-9-5-3-7-25(28)26-8-4-6-10-29(26)31/h3-17,23,33H,18-19H2,1-2H3 |
InChI Key |
VPFZBOCJXLXTKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms of the compound, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to cellular processes and molecular interactions.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-(4-methylphenyl)benzenesulfonamide
- N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-(2-naphthyl)benzenesulfonamide
- 4,4’-Bis(9H-carbazol-9-yl)biphenyl
Uniqueness
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific molecular interactions and properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
